molecular formula C17H30ClNO2 B13723469 Methyl 4-((cyclohexylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride

Methyl 4-((cyclohexylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride

Cat. No.: B13723469
M. Wt: 315.9 g/mol
InChI Key: MYZNYXVQCWMLPG-UHFFFAOYSA-N
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Description

Methyl 4-((cyclohexylmethyl)amino)bicyclo[222]octane-1-carboxylate hydrochloride is a chemical compound with a complex structure that includes a bicyclo[222]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((cyclohexylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride typically involves a series of organic reactions. One common method involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process uses an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((cyclohexylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Methyl 4-((cyclohexylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action for methyl 4-((cyclohexylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclo[2.2.2]octane core is a privileged structure found in many biologically active molecules, suggesting that this compound may interact with enzymes or receptors in a similar manner .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride
  • Methyl 4-(Cbz-amino)bicyclo[2.2.2]octane-1-carboxylate

Uniqueness

Methyl 4-((cyclohexylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride is unique due to the presence of the cyclohexylmethyl group, which may confer different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C17H30ClNO2

Molecular Weight

315.9 g/mol

IUPAC Name

methyl 4-(cyclohexylmethylamino)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride

InChI

InChI=1S/C17H29NO2.ClH/c1-20-15(19)16-7-10-17(11-8-16,12-9-16)18-13-14-5-3-2-4-6-14;/h14,18H,2-13H2,1H3;1H

InChI Key

MYZNYXVQCWMLPG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)NCC3CCCCC3.Cl

Origin of Product

United States

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